5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is a chemical compound with the molecular formula C15H8ClFN2O3 and a molecular weight of 318.69 . It is a solid substance .
Synthesis Analysis
The synthesis of fluorinated quinolines, like 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The InChI code for 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is 1S/C15H8ClFN2O3/c16-11-4-6-14 (15-10 (11)2-1-7-18-15)22-13-5-3-9 (17)8-12 (13)19 (20)21/h1-8H .Chemical Reactions Analysis
Fluorinated quinolines, such as 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is a solid substance . It has a molecular weight of 318.69 .Scientific Research Applications
- Quinolines, including fluorinated derivatives, have been explored for their antibacterial properties. The incorporation of a fluorine atom often enhances biological activity. Researchers have investigated the antibacterial potential of 5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline against various bacterial strains .
- Quinolines exhibit enzyme inhibitory effects, making them valuable in drug discovery. Researchers have studied the inhibitory properties of this compound against specific enzymes .
- Fluorinated quinolines have been investigated for antiviral activity. Researchers explore their potential as antiviral agents against specific viruses .
- Quinolines find applications beyond medicine. Some fluorinated derivatives are used in liquid crystal formulations and materials science .
- Quinoline-based compounds contribute to the production of cyanine dyes. These dyes have applications in imaging, fluorescence, and optical sensing .
- Researchers have developed synthetic methods to access fluorinated quinolines. These methods involve cyclization, cycloaddition reactions, and direct fluorination .
Antibacterial Activity
Enzyme Inhibition
Antiviral Research
Liquid Crystals and Materials Science
Cyanine Dyes and Optical Properties
Synthetic Methodology and Organic Chemistry
Safety and Hazards
The safety information for 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to handle this compound under inert gas and protect it from moisture .
properties
IUPAC Name |
5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(17)8-12(13)19(20)21/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTOOGBUCYDVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.